chemical structure and properties of 4-methyl-1H-indazole-5-carboxylic acid
chemical structure and properties of 4-methyl-1H-indazole-5-carboxylic acid
An In-depth Technical Guide to 4-methyl-1H-indazole-5-carboxylic acid: Structure, Properties, and Applications
Introduction: The Significance of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1] 4-methyl-1H-indazole-5-carboxylic acid is a key representative of this class, serving as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its structure, featuring a fused bicyclic system of pyrazole and benzene rings, provides a rigid core that can be strategically functionalized to optimize interactions with biological targets.[2] This guide offers a comprehensive overview of 4-methyl-1H-indazole-5-carboxylic acid, from its fundamental chemical properties to its applications as a pivotal intermediate in drug discovery and development.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-methyl-1H-indazole-5-carboxylic acid consists of an indazole core substituted with a methyl group at position 4 and a carboxylic acid group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable precursor for creating diverse chemical libraries.
The identity and purity of the compound are typically confirmed through a combination of spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy would confirm the arrangement of protons and carbons on the heterocyclic ring, while Infrared (IR) spectroscopy would identify characteristic vibrations of the carboxylic acid O-H and C=O bonds. Mass Spectrometry (MS) provides the exact molecular weight, confirming the elemental composition.[3]
Table 1: Physicochemical Properties of 4-methyl-1H-indazole-5-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 478837-32-0 | [5] |
| Appearance | Solid | |
| Canonical SMILES | CC1=C(C=CC2=C1C=NN2)C(=O)O | [4] |
| InChIKey | VOXKUCDOHLZQPW-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to the indazole core exist, a common and effective strategy involves the cyclization of substituted phenylhydrazines. For 4-methyl-1H-indazole-5-carboxylic acid, a plausible synthetic pathway starts from a commercially available substituted toluene derivative. The following protocol is a representative example illustrating the key transformations.
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 2,3-dimethylbenzoic acid The starting material, 2,3-dimethylbenzoic acid, is first nitrated. The choice of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and controlled temperature is critical to favor the formation of the desired 2,3-dimethyl-4-nitrobenzoic acid isomer and minimize side reactions. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Step 2: Esterification The carboxylic acid group is protected as a methyl ester. This is a crucial step because the free carboxylic acid can interfere with subsequent reactions. A standard Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is typically employed.[6] The reaction is driven to completion by using an excess of methanol or by removing the water formed.
Step 3: Reductive Cyclization The key indazole ring formation occurs via reductive cyclization of the nitro group. This transformation is often achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) in a suitable solvent such as DMSO.[3] The mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable indazole ring system.
Step 4: Hydrolysis The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This is typically accomplished under basic conditions, for instance, by refluxing with sodium hydroxide (NaOH) in an ethanol/water mixture, followed by acidification to precipitate the final product.[3]
Caption: A representative workflow for the synthesis of 4-methyl-1H-indazole-5-carboxylic acid.
Applications in Drug Discovery
The true value of 4-methyl-1H-indazole-5-carboxylic acid lies in its role as a scaffold for generating novel bioactive molecules. The indazole core is present in numerous compounds investigated for anti-inflammatory, anticancer, and neuroprotective activities.[7][8][9]
Structure-Activity Relationship (SAR) Studies
This molecule is an ideal starting point for SAR studies, which explore how modifying different parts of a molecule affects its biological activity.[1] The carboxylic acid at position 5 is a key handle for functionalization. It can be readily converted into a wide array of amides, esters, or other functional groups, allowing researchers to probe interactions with target proteins, often by forming hydrogen bonds.[1] The methyl group at position 4 and the nitrogen atoms of the indazole ring also represent points for modification to fine-tune the compound's steric and electronic properties, solubility, and metabolic stability.
Caption: Visualization of SAR studies using the 4-methyl-1H-indazole-5-carboxylic acid scaffold.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-methyl-1H-indazole-5-carboxylic acid and its parent compounds. Safety Data Sheets (SDS) for related indazole carboxylic acids indicate that these compounds may cause skin, eye, and respiratory irritation.[10][11]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[10]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid dust formation.
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Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[10]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.
Conclusion
4-methyl-1H-indazole-5-carboxylic acid is more than just a chemical compound; it is a strategic tool for researchers and scientists in the field of drug development. Its stable, yet reactive, structure provides a robust foundation for the synthesis of novel molecules. By understanding its chemical properties, mastering its synthesis, and exploring its potential through systematic modification, the scientific community can continue to leverage the privileged indazole scaffold to develop next-generation therapeutics for a wide range of human diseases.
References
-
Yudis, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. 4-methyl-1h-indazole-5-carboxylic acid (C9H8N2O2). [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. [Link]
-
Angene Chemical. (2024). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]
-
PubChem. Methyl 1H-indazole-5-carboxylate. [Link]
-
PubChem. Methyl 1H-imidazole-5-carboxylate. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 1H-Indazole-5-carboxylic acid. [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]
-
SpectraBase. 1H-Imidazole-5-carboxylic acid, 4-amino-1-(diphenylmethyl)-, methyl ester. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
AMERICAN ELEMENTS®. Indazoles. [Link]
-
Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
-
ChemBK. 1-H-indazole-5-carboxyle acid. [Link]
Sources
- 1. 4-Methoxy-1H-indazole-5-carboxylic acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 4. PubChemLite - 4-methyl-1h-indazole-5-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 61700-61-6|1H-Indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 7. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. b.aun.edu.eg [b.aun.edu.eg]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. angenechemical.com [angenechemical.com]
